1,3-Dicyclohexylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is characterized by two cyclohexyl groups attached to a butane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
1,3-Dicyclohexylbutane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with 1,3-dibromobutane. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, resulting in the formation of this compound.
Industrial production methods may involve the catalytic hydrogenation of 1,3-dicyclohexyl-2-butene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product.
Chemical Reactions Analysis
1,3-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This process can lead to the formation of cyclohexane derivatives.
Substitution: Halogenation reactions can occur when this compound is treated with halogens like chlorine or bromine. The reaction conditions often involve the use of a solvent like carbon tetrachloride and may require UV light to initiate the reaction.
Scientific Research Applications
1,3-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of conformational analysis and steric effects due to its bulky cyclohexyl groups.
Biology: Research involving lipid membranes and hydrophobic interactions often utilizes this compound to understand the behavior of similar hydrophobic molecules.
Medicine: While not directly used as a drug, it serves as a reference compound in the development of pharmaceuticals that require hydrophobic interactions.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexylbutane is primarily related to its hydrophobic nature and steric bulk. In chemical reactions, the cyclohexyl groups can create significant steric hindrance, affecting the reactivity and selectivity of the compound. This steric effect is often exploited in synthetic chemistry to control reaction pathways and product distributions.
Comparison with Similar Compounds
1,3-Dicyclohexylbutane can be compared with other similar compounds, such as:
1,1-Dicyclohexylbutane: This compound has a similar structure but differs in the position of the cyclohexyl groups. It exhibits different chemical reactivity and physical properties.
1,3-Dicyclohexylpropane: With one less carbon in the backbone, this compound shows variations in its conformational flexibility and steric effects.
1,3-Dicyclohexylpentane: This compound has an additional carbon in the backbone, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct steric and hydrophobic properties that are valuable in various scientific and industrial contexts.
Properties
CAS No. |
41851-35-8 |
---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
4-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h14-16H,2-13H2,1H3 |
InChI Key |
QYUDFQUDLLTCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.